3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid
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Overview
Description
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a pyrimidinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-(3-pyridyl)-D-alanine
Uniqueness
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a methoxyphenyl group attached to a pyrimidinyl ring provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
928713-88-6 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19) |
InChI Key |
YEURJPRABAAOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
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